molecular formula C5H5NO4S B12671797 1-oxidopyridin-1-ium-2-sulfonic acid CAS No. 28789-68-6

1-oxidopyridin-1-ium-2-sulfonic acid

Cat. No.: B12671797
CAS No.: 28789-68-6
M. Wt: 175.16 g/mol
InChI Key: JFWLUVJNISGVLW-UHFFFAOYSA-N
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Description

1-oxidopyridin-1-ium-2-sulfonic acid is a chemical compound with the molecular formula C5H5NO3S It is a derivative of pyridine, where the nitrogen atom is oxidized, and a sulfonic acid group is attached to the second carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxidopyridin-1-ium-2-sulfonic acid typically involves the oxidation of pyridine derivatives followed by sulfonation. One common method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfonic acid group . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids and sulfonating agents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the oxidation of pyridine derivatives in the presence of catalysts and controlled reaction conditions to achieve the desired product. The use of advanced techniques such as catalytic oxidation and sulfonation in a single step can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-oxidopyridin-1-ium-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: It can be reduced to its corresponding pyridine derivative.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can revert the compound to its pyridine derivative.

Scientific Research Applications

1-oxidopyridin-1-ium-2-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-oxidopyridin-1-ium-2-sulfonic acid involves its interaction with molecular targets through its sulfonic acid and oxidized nitrogen groups. These functional groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxidopyridin-1-ium-2-sulfonic acid is unique due to the presence of both the oxidized nitrogen and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

28789-68-6

Molecular Formula

C5H5NO4S

Molecular Weight

175.16 g/mol

IUPAC Name

1-oxidopyridin-1-ium-2-sulfonic acid

InChI

InChI=1S/C5H5NO4S/c7-6-4-2-1-3-5(6)11(8,9)10/h1-4H,(H,8,9,10)

InChI Key

JFWLUVJNISGVLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)S(=O)(=O)O)[O-]

Origin of Product

United States

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